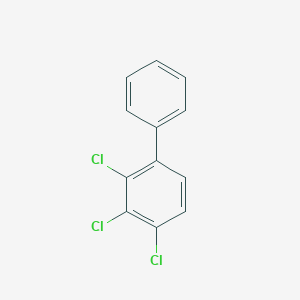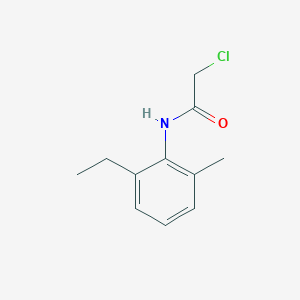
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Overview
Description
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It is an aromatic amide and an organochlorine compound .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide has been reported in the literature . It was synthesized as an intermediate for the synthesis of the herbicide Acetochlor .Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is C11H14ClNO . The IUPAC name is 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . The InChI is InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
The key step in the biodegradation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is N-Deethoxymethylation . The photolysis of metolachlor, a similar compound, under actinic radiation has also been investigated .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is 211.69 g/mol . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Application
The compound is used in the biodegradation of acetochlor, a chloroacetanilide herbicide .
Method of Application
A bacterial strain, Bacillus sp. ACD-9, is used to degrade acetochlor in solution and soil. The optimal conditions for degradation are at pH 6.0 and 42 °C .
Results
Acetochlor with an initial concentration of 30 mg/L was efficiently (>60%) degraded by the strain after 2 days in solution . The degradation products of acetochlor and two kinds of plant growth hormones, namely, 2-chloro-N-(2-methyl-6-ethylphenyl) acetamide (CMEPA), indoleacetic acid (IAA), and zeatin, were detected from the fermentation broth of strain ACD-9 .
Agriculture
Application
The compound is a byproduct of the degradation of acetochlor, which is used to control a large number of annual grasses and some broad-leaf weeds .
Method of Application
Acetochlor is applied during the pre-emergence and pre-planting stages of various crops, including cabbage, cotton, maize, potato, and sunflower .
Results
Inoculation of the strain in soil could significantly improve growth (>9.4%) and phosphorus uptake (>14.8%) and decrease the accumulation (>70%) and toxic effects of acetochlor on seedlings .
Chemical Analysis
Application
The compound is used in the chemical analysis of various substances .
Method of Application
The compound’s molecular weight and structure can be determined using various analytical techniques, such as mass spectrometry and gas chromatography .
Results
The molecular weight of the compound is 269.767 . Its structure has been determined and is available as a 2D Mol file or a computed 3D SD file .
Herbicide Formulation
Application
The compound is used in the formulation of selective pre-emergence herbicides .
Method of Application
The herbicide can be used for various crops, including corn, cotton, soybean, peanut, rape, potato, sugarcane, sesame, sunflower, and various vegetables .
Results
The herbicide controls annual grass weeds and can control the entire growth period of crops without causing harm to the crops .
No-Till Agriculture
Application
The compound is used in no-till agriculture .
Method of Application
The compound is less effective at controlling large-seeded broadleaf weeds. Therefore, tank-mixing or sequential applications with suitable herbicides are recommended to extend its weed spectrum .
Results
The compound can be used effectively in no-till agriculture, reducing the need for tilling and thus preserving soil health .
Chemical Synthesis
Application
The compound is used in the synthesis of various other chemicals .
Method of Application
The compound’s molecular weight and structure can be determined using various analytical techniques, such as mass spectrometry and gas chromatography .
Results
The molecular weight of the compound is 269.767 . Its structure has been determined and is available as a 2D Mol file or a computed 3D SD file .
Herbicide Formulation
Application
The compound is used in the formulation of selective pre-emergence herbicides .
Method of Application
The herbicide can be used for various crops, including corn, cotton, soybean, peanut, rape, potato, sugarcane, sesame, sunflower, orchard and legume, Cruciferae, Solanaceae, asteraceae and Umbelliferae and other vegetable fields .
Results
The herbicide controls annual grass weeds, a fertilizer can control the entire growth period of crops, no weed harm .
No-Till Agriculture
Application
The compound is used in no-till agriculture .
Method of Application
The compound is less effective at controlling large-seeded broadleaf weeds. Therefore, tank-mixing or sequential applications with suitable herbicides are recommended to extend its weed spectrum .
Results
The compound can be used effectively in no-till agriculture, reducing the need for tilling and thus preserving soil health .
properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINYPCTNJDYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186172 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
CAS RN |
32428-71-0 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32428-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032428710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32428-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


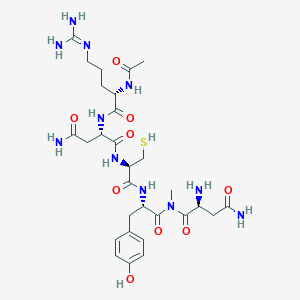




![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

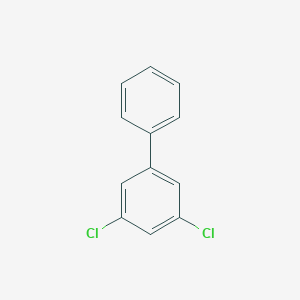

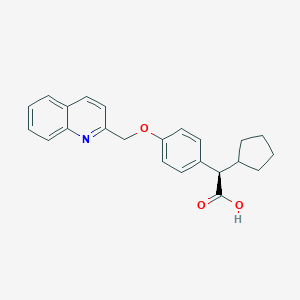

![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
